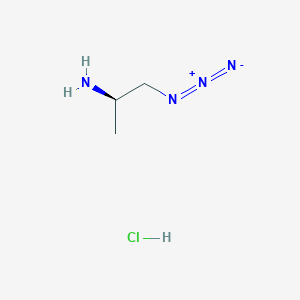

(2R)-1-Azidopropan-2-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-1-Azidopropan-2-amine;hydrochloride, also known as 1-Azido-2-propanamine hydrochloride, is an organic compound with the molecular formula of C3H9ClN2. It is a white crystalline solid with a melting point of around 100 °C. This compound is widely used in various scientific research applications, such as in drug discovery and development, biochemistry and biophysics, and organic synthesis. It has also been used in the synthesis of various compounds, including drugs, peptides, and nucleotides.

Aplicaciones Científicas De Investigación

1. Derivatives and Polymer Synthesis

(2R)-1-Azidopropan-2-amine hydrochloride has been used in the synthesis of new ring compounds and polymers. For instance, its reaction with formaldehyde and ammonia leads to the formation of compounds like 1-oxa-3-aza-cyclooctane, which can be transformed into various hydrochlorides and methiodide derivatives (Urbański, 1951). Additionally, azido end-functionalized polymers, like poly(N-isopropylacrylamide), synthesized using an azido group initiator, can be further modified through 'click' reactions with acetylene derivatives to produce diverse end-groups (Narumi et al., 2008).

2. Antimalarial Activities

The compound has shown potential in antimalarial applications. A study demonstrated the synthesis of 1-aminopropan-2-ols via microwave-assisted ring opening of epoxides with various amines, resulting in compounds with micromolar potency against malaria strains (Robin et al., 2007).

3. Surface and Colloidal Characterization

In the field of materials science, (2R)-1-Azidopropan-2-amine hydrochloride has been utilized to investigate the surface properties of amino-containing latexes. The research focused on determining surface charge density and polarity, essential for understanding and optimizing material properties (Ganachaud et al., 1998).

4. Chiral Analytical Reagent

The compound's derivatives have been explored as analytical reagents in enantiomer composition determination. For instance, it's been used in conjunction with chlorocobalt(III) tetramethylchiroporphyrin for the NMR spectroscopy-based analysis of primary amines and aziridines (Simonato et al., 2001).

5. Synthesis of Azapyrrolic Macrocycles

(2R)-1-Azidopropan-2-amine hydrochloride has also been used in synthesizing azatripyrrolic and azatetrapyrrolic macrocycles, which have applications in binding anions. These macrocycles show different binding stoichiometries for halide anions (Mani et al., 2010).

6. Pharmaceutical Synthesis

In pharmaceutical research, (2R)-1-Azidopropan-2-amine hydrochloride is used in synthesizing protected amino acid equivalents for dipeptides and tripeptides containing D-amino acid constituents. This process is critical for developing various pharmaceutical compounds (Hoffman & Kim, 1992).

7. Biologically Important Amines Synthesis

The compound has been pivotal in the synthesis of various biologically important amines, including natural products. This synthesis involves regio- and stereoselective transformations, which are essential for constructing nitrogen-containing molecules (Ha, Jung, & Lee, 2014).

Propiedades

IUPAC Name |

(2R)-1-azidopropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4.ClH/c1-3(4)2-6-7-5;/h3H,2,4H2,1H3;1H/t3-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXGHVPLLATQGI-AENDTGMFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN=[N+]=[N-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN=[N+]=[N-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2430930.png)

![(3Z)-3-methoxyimino-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-one](/img/structure/B2430931.png)

![[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine](/img/structure/B2430934.png)

![Methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2430935.png)

![8-(4-fluorophenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2430937.png)

![7-(2-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2430941.png)

![N-(5-chloro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2430944.png)

![8-ethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2430946.png)